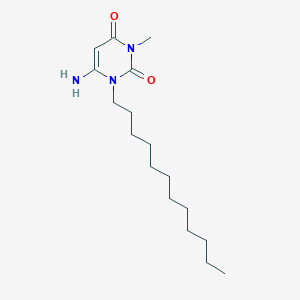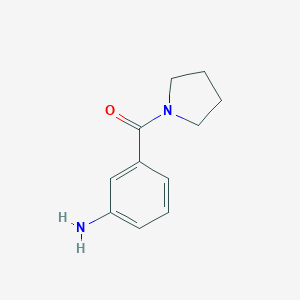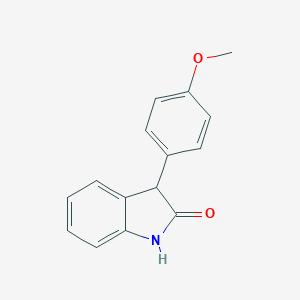![molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tétrahydropyrido[4,3-d]pyrimidin-4(3H)-one dichlorhydrate CAS No. 109229-08-5](/img/structure/B169178.png)
5,6,7,8-Tétrahydropyrido[4,3-d]pyrimidin-4(3H)-one dichlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the linear formula C11H17O1N4Cl1 . It is a solid substance .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The synthesis involves successive reactions of chlorination, amination, and heterocyclization .Applications De Recherche Scientifique
Inhibition de la phosphoinositide 3-kinase (PI3K)
Ce composé a été optimisé pour générer un inhibiteur PI3Kδ hautement sélectif . La voie PI3K est cruciale dans la croissance, la prolifération et la survie des cellules. L'inhibition sélective de la PI3Kδ est particulièrement bénéfique dans le traitement des maladies auto-immunes et des malignités leucocytaires en raison de son expression prédominante dans les leucocytes.
Traitement des maladies auto-immunes
Le composé optimisé présente une efficacité dans un modèle de production d'anticorps in vivo . Cela suggère son potentiel en tant qu'agent thérapeutique dans les conditions auto-immunes où le système immunitaire attaque à tort les propres cellules de l'organisme.
Thérapie des malignités leucocytaires
En raison de son inhibition sélective de la PI3Kδ, qui se trouve principalement dans les leucocytes, le composé est prometteur comme traitement de diverses malignités leucocytaires . Cela comprend des conditions telles que la leucémie et le lymphome, où les leucocytes sont cancéreux ou se multiplient de manière incontrôlable.
Optimisation des propriétés médicamenteuses
Le composé a été optimisé chimiquement pour maintenir une forte puissance cellulaire tout en assurant des propriétés médicamenteuses souhaitables . Cela comprend la biodisponibilité orale, qui est un facteur important dans le développement de nouveaux médicaments.
Inclusion dans la base de données chimiques
Des données relatives à ce composé et à ses dérivés ont été incluses dans des bases de données chimiques conservées telles que ChEMBL . Cette inclusion est essentielle pour les chercheurs qui s'appuient sur ces bases de données pour la découverte et le développement de médicaments.
Chimie bioorganique et médicinale
L'échafaudage du composé, la 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine (THPP), a fait l'objet de recherches en chimie bioorganique et médicinale pour explorer son potentiel dans divers domaines thérapeutiques .
Recherche en chimie synthétique
Les chercheurs ont utilisé ce composé comme point de départ pour synthétiser une variété de dérivés, explorant la relation entre la structure chimique et l'activité biologique .
Études de pharmacocinétique et de métabolisme
Le composé a été utilisé dans des études pour comprendre sa perméabilité, son métabolisme et son interaction avec des enzymes comme le cytochrome P450 . Ces études sont cruciales pour prédire comment le composé se comporte dans l'organisme, ce qui est essentiel pour le développement de médicaments.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is Erk2 . Erk2 is a protein kinase that plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride demonstrates potent and selective inhibition of Erk2 . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound affects the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting Erk2, the compound disrupts this pathway, leading to changes in cell behavior .
Result of Action
The inhibition of Erk2 by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride leads to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in the suppression of tumor growth .
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride and these kinases can lead to alterations in cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation. By altering this pathway, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride can impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been shown to bind to the active site of certain kinases, thereby inhibiting their activity. This inhibition can result in downstream effects on cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride has been observed to cause changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and other metabolites. These interactions can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. These localization patterns can have significant effects on the compound’s biochemical and cellular activities .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109229-08-5 |
Source


|
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)






![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)



![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
